2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile
Overview
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile is an organic compound characterized by a dioxolane ring substituted with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile can be synthesized through a multi-step process. One common method involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the dioxolane ring, which is then further reacted with acetonitrile to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring provides stability and reactivity. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar dioxolane ring structure but with a hydroxyl group instead of a nitrile group.
2,2-Dimethyl-1,3-dioxolan-4-one: Contains a carbonyl group instead of a nitrile group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Features an amine group instead of a nitrile group.
Uniqueness
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetonitrile is unique due to the presence of both a nitrile group and a dioxolane ring. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272196 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74889-59-1 | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74889-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1,3-dioxolane-4-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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